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Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der theoretischen Studien
zur Reaktivitat von Trichlormethylsilan (CHsSiCls), einer fundamentalen Verbindung in der
siliciumorganischen Chemie. Die Reaktivitat von Trichlormethylsilan ist von entscheidender
Bedeutung fiir Prozesse wie die chemische Gasphasenabscheidung (CVD) von Siliciumcarbid
und die Synthese von Polysiloxanen (Silikonen). Das Verstandnis seiner
Reaktionsmechanismen auf molekularer Ebene, das durch theoretische und computergesttitzte
Studien ermdglicht wird, ist fur die Optimierung bestehender Anwendungen und die
Entwicklung neuer Technologien unerlasslich.

Thermische Zersetzung (Pyrolyse)

Die thermische Zersetzung von Trichlormethylsilan ist ein Schlisselprozess bei der
Herstellung von Siliciumcarbid (SiC) mittels CVD. Theoretische Studien haben die komplexen
Reaktionswege und die Kinetik dieses Prozesses beleuchtet. Die vorherrschenden
Zersetzungsreaktionen umfassen die Spaltung der Si-C-Bindung, die Spaltung der C-H-
Bindung und die Eliminierung von HCI.[1] Bei Temperaturen zwischen 1300 und 1500 K ist die
Si-C-Bindungsspaltung der schnellste dieser priméren Zerfallswege.[1]

Quantitative Daten zur Pyrolyse

Die folgende Tabelle fasst die berechneten Energien fur die primaren unimolekularen
Zersetzungsreaktionen von Trichlormethylsilan zusammen.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b14281748?utm_src=pdf-interest
https://www.benchchem.com/product/b14281748?utm_src=pdf-body
https://www.benchchem.com/product/b14281748?utm_src=pdf-body
https://www.benchchem.com/product/b14281748?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jp911673h
https://pubs.acs.org/doi/10.1021/jp911673h
https://www.benchchem.com/product/b14281748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14281748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Reaktionsenthalpie (AH) Aktivierungsenergie (Ea)
Reaktion .
bei 0 K (kJ/mol) (kd/mol)
CHsSICls — «CHs + «SiCls 397.5 397.5
CHsSIiCls = H2C=SiCls + H2 439.3 439.3
CHsSIiCls - HCI + H2C=SiCl2 292.9 292.9

Daten extrahiert aus theoretischen Studien von Ge et al. und Allendorf et al.[1][2]

Reaktionswege der Pyrolyse

Die Pyrolyse von Trichlormethylsilan initiiert eine komplexe Kaskade von
Gasphasenreaktionen. Ein vorgeschlagener Mechanismus umfasst 114 Reaktionen, die die
Bildung und den Verbrauch verschiedener Zwischenprodukte bericksichtigen.[2][3] Die
nachfolgenden Reaktionen der primaren Zersetzungsprodukte sind entscheidend fir die
Zusammensetzung der abgeschiedenen SiC-Schicht.
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Abbildung 1: Vereinfachtes Diagramm der priméaren Zerfallswege von Trichlormethylsilan
(MTS) wahrend der Pyrolyse, die zur Abscheidung von Siliciumcarbid (SiC) fuhren.

Hydrolyse

Die Hydrolyse von Trichlormethylsilan ist eine grundlegende Reaktion, die zur Bildung von
Silanolen und anschlie3end durch Kondensation zu Polysiloxanen fihrt. Diese Reaktion ist
durch die Freisetzung von Chlorwasserstoff (HCI) gekennzeichnet.[4] Theoretische Studien zur
Hydrolyse von Chlorsilanen zeigen, dass der Mechanismus stark von der Anzahl der beteiligten
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Wassermoleklle abhangt.[5] Wahrend die Reaktion mit einem einzelnen Wassermolekdl
endotherm sein kann, wird sie mit einem Cluster von Wassermolekilen exotherm.[5]

Die Gesamtreaktion l&asst sich wie folgt zusammenfassen: CHsSiCls + 3H20 — CHsSi(OH)s +
3HCI

Das gebildete Methylsilantriol (CHsSi(OH)s3) ist hochreaktiv und kondensiert schnell zu einem
dreidimensional vernetzten Polysiloxan-Netzwerk.[4]

Logischer Ablauf der Hydrolyse und Kondensation

Schritt 1: Hydrolyse
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Abbildung 2: Schematischer Arbeitsablauf der Hydrolyse von Trichlormethylsilan zu
Methylsilantriol und der anschlie3enden Kondensation zu einem Polysiloxan-Netzwerk.
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Methodik der theoretischen Studien

Die in diesem Leitfaden zitierten theoretischen Untersuchungen basieren auf

guantenchemischen Berechnungen, um die Strukturen, Energien und Reaktivitaten der

beteiligten Molektile zu bestimmen.

Detaillierte experimentelle Protokolle (theoretisch)

e Geometrieoptimierung und Frequenzberechnungen:

o Methode: Die Geometrien der Reaktanten, Ubergangszustande und Produkte wurden
typischerweise unter Verwendung der Dichtefunktionaltheorie (DFT) oder der Mgller-
Plesset-Stérungstheorie zweiter Ordnung (MP2) optimiert.[1][6]

Basissatz: Haufig verwendete Basissétze sind cc-pVDZ und aug-cc-pVDZ, die eine gute
Balance zwischen Genauigkeit und Rechenaufwand bieten.[1][2]

Software: Die Berechnungen werden mit Standard-Quantenchemie-Softwarepaketen wie
Gaussian, GAMESS oder NWChem durchgefuhrt.

Verifizierung: Frequenzberechnungen auf dem gleichen theoretischen Niveau werden
durchgefuhrt, um sicherzustellen, dass die optimierten Strukturen Minima (keine
imaginaren Frequenzen) oder Ubergangszustande (genau eine imaginare Frequenz) auf
der Potentialhyperflache darstellen.[1]

e Energieberechnungen:

Methode: Um genauere Energien zu erhalten, werden Einzelpunkt-Energieberechnungen
mit hoherwertigen Methoden wie der Coupled-Cluster-Theorie mit Einzel-, Doppel- und
perturbativen Dreifachanregungen (CCSD(T)) durchgefihrt.[2][3]

Basissatz: Fur diese Berechnungen werden oft gréf3ere Basissatze wie cc-pVTZ oder aug-
cc-pVTZ verwendet, um sich der Basissatzgrenze anzunahern.[1][2]

Thermodynamische Korrekturen: Die aus den Frequenzberechnungen abgeleiteten
Nullpunkt-Schwingungsenergien und thermischen Korrekturen werden zu den

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubs.acs.org/doi/10.1021/jp911673h
https://www.researchgate.net/publication/287186457_Molecular_models_of_surface_structures_of_silica_modified_with_trichlorosilane_A_quantum-chemical_calculation_within_the_framework_of_the_density_functional_theory
https://pubs.acs.org/doi/10.1021/jp911673h
https://dr.lib.iastate.edu/bitstreams/de12249d-f155-43c7-aed8-507685062bd5/download
https://pubs.acs.org/doi/10.1021/jp911673h
https://dr.lib.iastate.edu/bitstreams/de12249d-f155-43c7-aed8-507685062bd5/download
https://www.researchgate.net/publication/6529326_Theoretical_Study_of_the_Pyrolysis_of_Methyltrichlorosilane_in_the_Gas_Phase_1_Thermodynamics
https://pubs.acs.org/doi/10.1021/jp911673h
https://dr.lib.iastate.edu/bitstreams/de12249d-f155-43c7-aed8-507685062bd5/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14281748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

elektronischen Energien addiert, um Enthalpien und freie Gibbs-Energien bei
verschiedenen Temperaturen zu erhalten.[3]

o Ratenkonstantenberechnung:

o Theorie: Die Ratenkonstanten fir Reaktionen mit einem definierten Ubergangszustand
werden ublicherweise mit der Ubergangszustandstheorie (TST) berechnet.[1]

o Gleichung (unimolekular):k(T) = (k_B*T/h) *exp(-AGt /(R * T))

» Dabei ist k_B die Boltzmann-Konstante, T die Temperatur, h die Planck-Konstante und
AGH die freie Gibbs-Aktivierungsenergie.[1]

Visualisierung des theoretischen Arbeitsablaufs
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Abbildung 3: Allgemeiner Arbeitsablauf fir die computergestitzte Untersuchung der Reaktivitat
von Trichlormethylsilan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. DSpace [dr.lib.iastate.edu]

3. researchgate.net [researchgate.net]

e 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Theoretische Studien zur Reaktivitat von
Trichlormethylsilan: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b14281748#theoretische-studien-zur-reaktivit-t-
von-trichlormethylsilan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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